Cas no 258338-58-8 (N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide)

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a benzothiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted benzothiazole ring linked to a cyclohexanecarboxamide moiety, imparting stability and reactivity for further functionalization. The compound's chloro group enhances electrophilic properties, making it a versatile intermediate in synthesis. Its rigid cyclohexane backbone may contribute to improved metabolic stability in bioactive molecules. The benzothiazole core is known for its role in biologically active compounds, suggesting utility in developing therapeutic agents or crop protection chemicals. This compound is typically handled under controlled conditions due to its reactive functional groups.
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide structure
258338-58-8 structure
Product name:N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
CAS No:258338-58-8
MF:C14H15ClN2OS
Molecular Weight:294.799700975418
CID:6319890
PubChem ID:835541

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
    • HMS1415K16
    • AKOS000934149
    • N-(6-chlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
    • Oprea1_632776
    • F0327-0050
    • AN-652/11844319
    • CHEMBL1869120
    • 258338-58-8
    • IDI1_009159
    • MLS-0454438.0001
    • IFLab1_001292
    • インチ: 1S/C14H15ClN2OS/c15-10-6-7-11-12(8-10)19-14(16-11)17-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)
    • InChIKey: BCLMENCYPRHQAM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)SC(=N2)NC(C1CCCCC1)=O

計算された属性

  • 精确分子量: 294.0593620g/mol
  • 同位素质量: 294.0593620g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 335
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2Ų
  • XLogP3: 4.6

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0327-0050-40mg
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0327-0050-100mg
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0327-0050-5mg
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0327-0050-5μmol
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0327-0050-20mg
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0327-0050-15mg
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0327-0050-2mg
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0327-0050-2μmol
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0327-0050-10mg
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0327-0050-50mg
N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
258338-58-8 90%+
50mg
$160.0 2023-05-17

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide 関連文献

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamideに関する追加情報

Professional Introduction to N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS No. 258338-58-8)

N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, with the CAS number 258338-58-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in the development of novel therapeutic agents.

The molecular structure of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide features a unique combination of functional groups, including a benzothiazole moiety and a cyclohexanecarboxamide moiety. The benzothiazole ring system is well-known for its presence in various bioactive molecules, often contributing to their pharmacological properties. Specifically, the 6-chloro substituent on the benzothiazole ring enhances the compound's electronic properties and influences its interactions with biological targets.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been investigated for its potential role in modulating pathways associated with inflammation, cancer, and neurological disorders. The cyclohexanecarboxamide moiety, in particular, has shown promise in enhancing the solubility and bioavailability of drug candidates, which is a critical factor in their development.

One of the most compelling aspects of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is its interaction with specific biological targets. Studies have demonstrated that this compound can bind to certain enzymes and receptors involved in cellular signaling pathways. For instance, research indicates that it may interact with protein kinase C (PKC) isoforms, which are implicated in various physiological processes including cell growth and differentiation. The ability to modulate these pathways makes N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide a valuable candidate for further exploration in drug discovery.

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 6-chloro group into the benzothiazole ring is particularly critical and must be carried out under conditions that prevent unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.

In terms of pharmacokinetic properties, N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibits favorable characteristics that make it suitable for further development as a drug candidate. Preliminary studies have shown that it has good oral bioavailability and moderate metabolic stability. These properties are essential for ensuring that the compound reaches its target site in sufficient concentrations to exert its therapeutic effects.

The potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide are broad and span multiple therapeutic areas. In oncology research, for example, this compound has been tested for its ability to inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in tumor progression. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, suggesting its potential use in treating conditions such as rheumatoid arthritis.

In conclusion, N-(6-chloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (CAS No. 258338-58-8) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activities position it as a valuable compound for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like N-(6-chloro-1,3-benzothiazol-2-yI)cyclohexanecarboxamide will play an increasingly important role in the discovery and development of novel therapeutics.

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